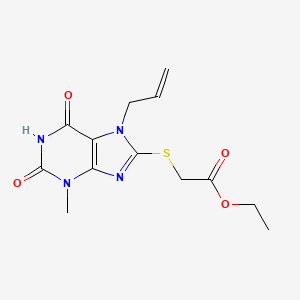
Ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate, also known as EMD 1214063, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of purine-based compounds and has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
1. Anti-Helicobacter pylori Agents A study explored compounds with a structure similar to Ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate, identifying potential applications as anti-Helicobacter pylori agents. One prototype demonstrated potent activity against various H. pylori strains, including those resistant to conventional treatments. This compound displayed low minimal inhibition concentrations and was less active against other microorganisms, suggesting a targeted approach against H. pylori with low resistance development rates (Carcanague et al., 2002).
2. Copolymers for Bioconjugation Ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate related compounds were used in the RAFT (Reversible Addition-Fragmentation chain Transfer) synthesis of acrylic copolymers, combining poly(ethylene glycol) and dioxolane functional groups. These copolymers present potential in developing aldehyde-containing copolymers for bioconjugation, useful in targeted drug delivery and therapeutic applications (Rossi et al., 2008).
3. Formylation Catalyst Research into related compounds revealed their use as catalysts in the formylation of alcohols and amines. Specifically, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, which shares structural similarities, served as a novel and green catalyst for formylation under neat conditions, highlighting its potential in organic synthesis and pharmaceutical applications (Ghorbani‐Choghamarani & Akbaripanah, 2012).
4. Anti-HIV-1 Activity Analogues of Ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate were synthesized for potential anti-HIV-1 activity. This research provided insights into new therapeutic avenues for HIV-1 treatment, highlighting the significance of structural modifications in enhancing antiviral potency (Danel et al., 1996).
5. Glutaminase Inhibitors Studies involving bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , showed potential as glutaminase inhibitors. These analogs exhibited significant effects in inhibiting the growth of human lymphoma B cells, suggesting their role in cancer therapy (Shukla et al., 2012).
6. Bioactive Potentials in Mollusks Research on mollusks led to the discovery of compounds structurally similar to Ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate, with promising bioactive potentials. These compounds demonstrated antioxidant and anti-inflammatory activities, indicating their possible use in developing new therapeutic agents (Chakraborty & Joy, 2019).
7. Antibacterial Activity and Enzyme Inhibition N-substituted oxadiazole derivatives, sharing structural characteristics with the compound , were synthesized and evaluated for antibacterial and enzyme inhibition properties. These derivatives showed potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, offering insights into new antimicrobial therapies (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
ethyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-6-17-9-10(16(3)12(20)15-11(9)19)14-13(17)22-7-8(18)21-5-2/h4H,1,5-7H2,2-3H3,(H,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETHMFJGAJSURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
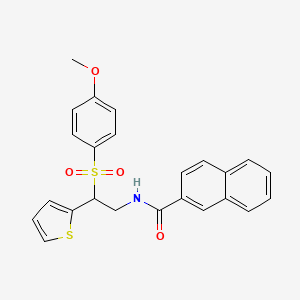
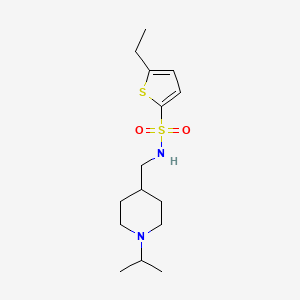
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)

![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)
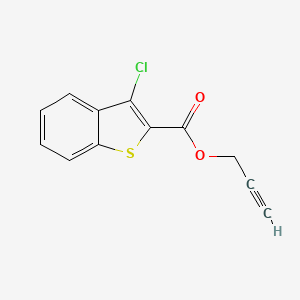
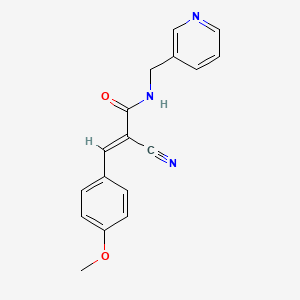
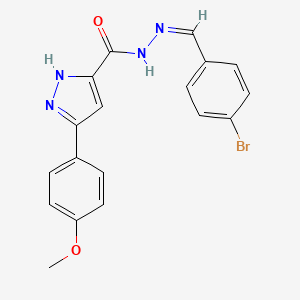
![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)
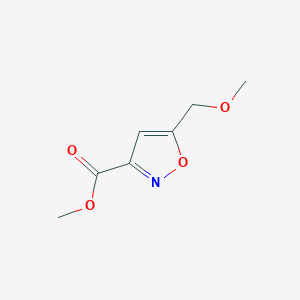
![Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2399228.png)
